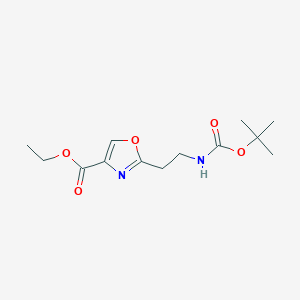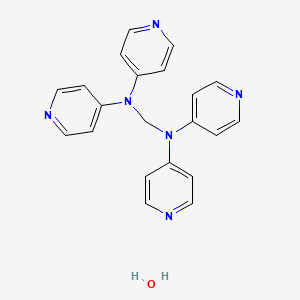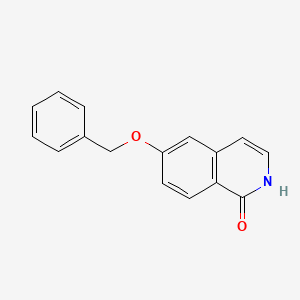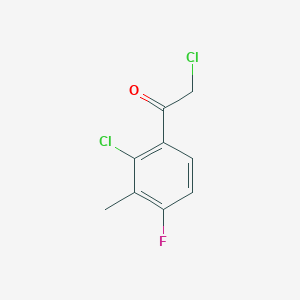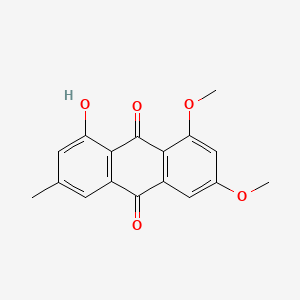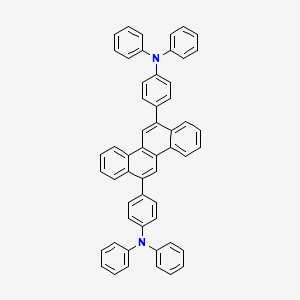![molecular formula C13H17N5O B15248800 1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone CAS No. 70579-34-9](/img/structure/B15248800.png)
1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two amino groups and a dimethyl group attached to the triazine ring, as well as a phenyl group and an ethanone moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Introduction of Amino Groups: The amino groups can be introduced through nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by amino groups using ammonia or primary amines.
Attachment of the Phenyl Group: The phenyl group can be attached to the triazine ring through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions, where an acetyl group is added to the phenyl ring using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety is oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.
Substitution: The amino groups and the phenyl ring can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, nitriles, and sulfonates can be used for substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe or ligand to study enzyme interactions, protein binding, and cellular processes.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs and treatments. Its interactions with biological targets can provide insights into disease mechanisms and potential interventions.
Industry: In industrial applications, the compound can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s amino groups and triazine ring can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of biological targets, leading to various effects such as inhibition or activation of enzymatic functions, alteration of gene expression, and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ammeline: 4,6-Diamino-1,3,5-triazin-2-ol, a compound with a similar triazine ring structure but different functional groups.
Ammelin: 2,4-Diamino-1,3,5-triazin-6-one, another triazine derivative with distinct properties.
Melamine: 1,3,5-Triazine-2,4,6-triamine, a well-known triazine compound used in various applications.
Uniqueness
1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone is unique due to its specific combination of functional groups and structural features. The presence of both amino groups and an ethanone moiety, along with the phenyl and triazine rings, provides a versatile platform for chemical modifications and interactions. This uniqueness makes it valuable for diverse scientific and industrial applications.
Propiedades
Número CAS |
70579-34-9 |
|---|---|
Fórmula molecular |
C13H17N5O |
Peso molecular |
259.31 g/mol |
Nombre IUPAC |
1-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H17N5O/c1-8(19)9-5-4-6-10(7-9)18-12(15)16-11(14)17-13(18,2)3/h4-7H,1-3H3,(H4,14,15,16,17) |
Clave InChI |
DOCQHCJQUGBQGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N2C(=NC(=NC2(C)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


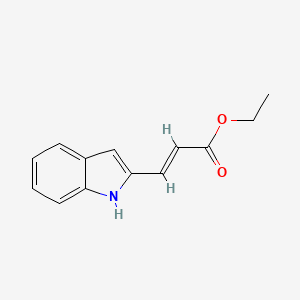
![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
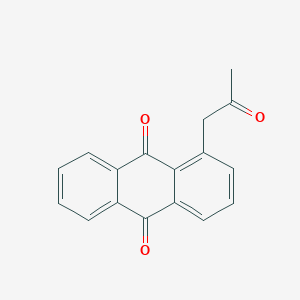
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
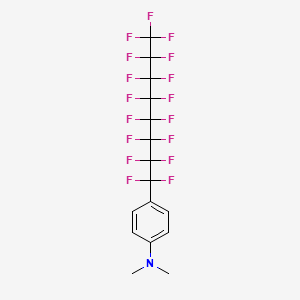
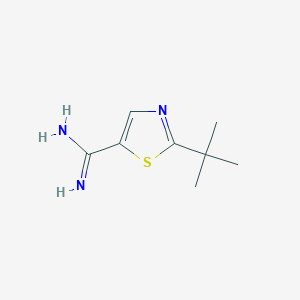
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
